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Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779 Get Quote

Welcome to the Technical Support Center for ATTO 565 Maleimide. This guide is designed for

researchers, scientists, and drug development professionals to address common issues,

particularly photobleaching, encountered during experiments with ATTO 565 maleimide.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 565 maleimide and what are its primary applications?

ATTO 565 maleimide is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It

is characterized by its strong absorption, high fluorescence quantum yield, and good thermal

and photostability.[1][2][3][4][5][6] The maleimide functional group allows for covalent labeling

of molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins.[1][4] Its

high photostability and brightness make it particularly suitable for advanced microscopy

techniques, including single-molecule detection, flow cytometry (FACS), fluorescence in-situ

hybridization (FISH), and super-resolution microscopy methods like PALM, dSTORM, and

STED.[1][3]

Q2: What are the key spectral and photophysical properties of ATTO 565?

The core photophysical parameters of ATTO 565 are crucial for designing and interpreting

fluorescence experiments. These properties are summarized in the table below.

Q3: Is ATTO 565 susceptible to photobleaching?

Yes, like all fluorophores, ATTO 565 is susceptible to photobleaching, which is the irreversible

loss of fluorescence upon exposure to excitation light.[7][8] While ATTO 565 is known for its
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relatively high photostability compared to other dyes, prolonged exposure to high-intensity light

will lead to a decrease in signal.[2][3][4][9]

Q4: How can I minimize photobleaching of ATTO 565?

Minimizing photobleaching is critical for quantitative and long-term imaging experiments. Key

strategies include:

Using Antifade Reagents: Mounting media containing antifade agents can significantly

reduce photobleaching.[10]

Minimizing Light Exposure: Use the lowest possible excitation power and exposure time

required to obtain a good signal-to-noise ratio.

Deoxygenating Buffers: The presence of oxygen can accelerate photobleaching.[11] For

sensitive experiments, using deoxygenated buffers can be beneficial.[1]

Optimizing Imaging Conditions: For advanced microscopy, techniques like pulsed excitation

in STED microscopy (T-Rex STED) can reduce photobleaching by allowing triplet state

relaxation.[8][12]

Q5: What is the optimal pH for labeling with ATTO 565 maleimide?

The optimal pH for the reaction between a maleimide and a thiol group is between 7.0 and 7.5.

[1][13][14] At this pH, the thiol group is sufficiently deprotonated and reactive, while side

reactions with other amino acid residues like amines are minimized.[14] Reactions at pH values

above 8 can lead to significant hydrolysis of the maleimide group, rendering it unreactive.[1]

Troubleshooting Guide: Photobleaching Issues
This guide provides a systematic approach to troubleshooting common photobleaching

problems encountered when using ATTO 565 maleimide conjugates.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/atto-565-maleimide.html
https://www.leica-microsystems.com/products/consumables/p/ad-565-45-leica/
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_565.pdf
https://www.benchchem.com/pdf/Atto_565_NHS_Ester_A_Technical_Guide_to_Quantum_Yield_and_Photostability_for_Advanced_Fluorescence_Applications.pdf
https://www.benchchem.com/pdf/Atto_565_NHS_Ester_A_Detailed_Guide_for_Labeling_Intracellular_Proteins.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8948665/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.preprints.org/manuscript/202407.0975
https://pmc.ncbi.nlm.nih.gov/articles/PMC11397231/
https://www.benchchem.com/product/b12376779?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/images/atto/procedures/mal.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/images/atto/procedures/mal.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.benchchem.com/product/b12376779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Potential Cause Recommended Solution

Rapid signal loss during

imaging
High excitation laser power.

Reduce the laser power to the

minimum level that provides an

adequate signal.

Prolonged exposure time.

Decrease the image

acquisition time. For live-cell

imaging, use time-lapse

settings with longer intervals if

possible.

Oxygen in the imaging

medium.

Use a commercial antifade

mounting medium. For live-cell

imaging, consider using an

oxygen scavenging system.

Low initial fluorescence

intensity
Inefficient labeling.

Verify the labeling protocol,

especially the pH of the

reaction buffer and the

freshness of the dye solution.

Purify the conjugate properly

to remove unconjugated dye.

Incorrect filter sets.

Ensure that the excitation and

emission filters are appropriate

for the spectral properties of

ATTO 565 (λex ~564 nm, λem

~590 nm).

Hydrolyzed dye.

Prepare fresh dye stock

solutions in anhydrous, amine-

free DMSO or DMF

immediately before use.[4][14]

Inconsistent fluorescence over

time

Sample movement or focus

drift.

Use an autofocus system or

ensure the sample is securely

mounted.

Phototoxicity affecting cell

health (for live-cell imaging).

Reduce laser power and

exposure time. Ensure the
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imaging medium is optimal for

cell viability.

Logical Flow for Troubleshooting Photobleaching
The following diagram illustrates a step-by-step decision-making process for addressing

photobleaching.
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Start: Experiencing
Rapid Photobleaching

Is Excitation Light
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Mounting Medium

No

Is Labeling Efficiency
Optimal?

Yes

Review Labeling Protocol:
pH, Dye Freshness, Purification

No

Consider Advanced Techniques
(e.g., Oxygen Scavenging,

Pulsed Excitation)

Yes

Problem Resolved
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Caption: A decision tree for troubleshooting photobleaching of ATTO 565.
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Quantitative Data
Photophysical Properties of ATTO 565

Property Value Reference

Excitation Maximum (λex) 564 nm [1][3][4]

Emission Maximum (λem) 590 nm [1][3][4]

Molar Extinction Coefficient

(εmax)
1.2 x 10⁵ M⁻¹cm⁻¹ [1][3][4]

Fluorescence Quantum Yield

(ηfl)
90% [1][3][4]

Fluorescence Lifetime (τfl) 4.0 ns [1][3][4]

Photobleaching of ATTO 565 Under Different Light
Intensities

Excitation Light Intensity Average Bleaching Time Reference

1136 W/cm² 18.2 s [8]

568 W/cm² 21.8 s [8]

284 W/cm² 63.0 s [8]

Note: These values were obtained for single molecules on a glass surface and may vary

depending on the experimental conditions.

Experimental Protocols
Protocol 1: Labeling of Proteins with ATTO 565
Maleimide
This protocol outlines the general procedure for conjugating ATTO 565 maleimide to proteins

containing free thiol groups.

Materials:
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Protein of interest (in an amine-free buffer, e.g., PBS)

ATTO 565 maleimide

Anhydrous, amine-free DMSO or DMF

Phosphate-Buffered Saline (PBS), pH 7.4

Reducing agent (e.g., TCEP or DTT), if necessary

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.[13] If the

protein contains disulfide bonds that need to be labeled, reduce them first with a suitable

reducing agent like TCEP or DTT. If DTT is used, it must be removed by dialysis before

labeling.[1]

Dye Preparation: Immediately before use, allow the vial of ATTO 565 maleimide to warm to

room temperature. Prepare a 10-20 mM stock solution in anhydrous, amine-free DMSO or

DMF.[1]

Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution

while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined

empirically.

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C,

protected from light.[1]

Quenching (Optional): To stop the reaction, a low molecular weight thiol (e.g.,

mercaptoethanol or glutathione) can be added to consume excess maleimide.[1]

Purification: Remove the unreacted dye from the labeled protein using a gel filtration column

(e.g., Sephadex G-25) pre-equilibrated with PBS.[13][14]

Workflow for Protein Labeling with ATTO 565 Maleimide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12376779?utm_src=pdf-body
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.benchchem.com/product/b12376779?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/216/224/18507dat.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/images/atto/procedures/mal.pdf
https://www.benchchem.com/product/b12376779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the key steps in the labeling protocol.

Preparation

Reaction Purification

1. Prepare Protein Solution
(PBS, pH 7.4)

3. Mix Protein and Dye
(10-20x Molar Excess of Dye)

2. Prepare Fresh Dye Solution
(Anhydrous DMSO/DMF)

4. Incubate
(2h @ RT or O/N @ 4°C, Dark)

5. Quench Reaction
(Optional)

6. Purify Conjugate
(Gel Filtration)

Labeled Protein
Conjugate

Click to download full resolution via product page

Caption: Workflow for labeling proteins with ATTO 565 maleimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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